Docosyl caffeate

Vue d'ensemble

Description

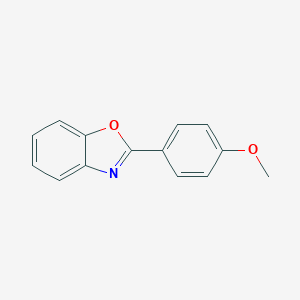

Docosyl caffeate is a natural product found in Halocnemum strobilaceum, Acer triflorum, and other organisms . It has been identified as a moderate antioxidant, significant anti-inflammatory, and potent elastase inhibitor (IC50=1.4 µg/mL) .

Molecular Structure Analysis

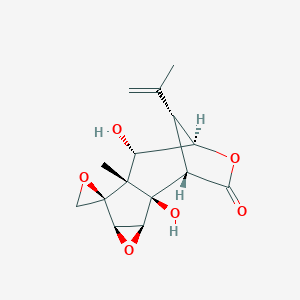

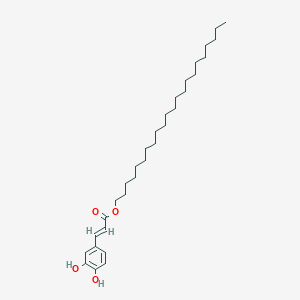

The molecular formula of Docosyl caffeate is C31H52O4 . The IUPAC name is docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate . The molecular weight is 488.7 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of Docosyl caffeate include a molecular weight of 488.7 g/mol, XLogP3 of 13.3, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 24 .Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Properties

Docosyl caffeate, a caffeic acid derivative, has shown significant bioactivity in various studies. For instance, it exhibited potent elastase inhibitory activity and moderate antioxidant activity in both DPPH and ABTS scavenging assays (Dey et al., 2009). These findings suggest its role in anti-ulcer properties of certain plants like Glycyrrhiza glabra. Similarly, research on Artemisia argyi leaves identified docosyl caffeate as one of the caffeic acid esters with moderate antioxidant activities (Lv et al., 2013).

Neuroprotective and Anti-apoptotic Effects

Docosyl caffeate has been explored for its neuroprotective effects. In a study, its derivative, 1-docosanoyl cafferate, isolated from Rhus verniciflua, showed anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This compound attenuated LPS-induced NO production and mRNA and protein expression of iNOS, suggesting its potential in neurodegenerative disease treatment (Lee et al., 2011).

Anticancer Properties

Research on various caffeate derivatives, including docosyl caffeate, has demonstrated their potential anticancer properties. For instance, studies have highlighted their ability to induce apoptosis in cancer cells, such as COLO 205 human colorectal carcinoma cells, and modulate the expression of proteins involved in apoptotic pathways (Chou et al., 2012).

Applications in Traditional Medicine

Compounds like docosyl caffeate have been isolated from traditional medicinal plants, indicating their potential role in traditional medicine applications. For example, docosyl caffeate was identified as a constituent of Ligularia duciforms, a plant used in traditional medicine (Lin et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-35-31(34)25-23-28-22-24-29(32)30(33)27-28/h22-25,27,32-33H,2-21,26H2,1H3/b25-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWHMEMJBCLEBP-WJTDDFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Docosyl caffeate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)